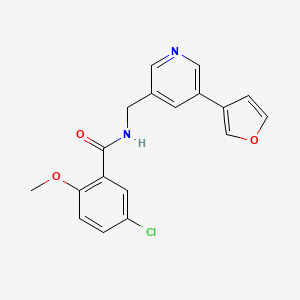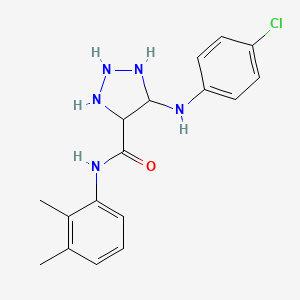
4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1955493-30-7 . It has a molecular weight of 181.62 and is typically stored at 4 degrees Celsius . The compound is usually in powder form .
Synthesis Analysis
The synthesis of 4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride and similar compounds often involves the use of the pyrrolidine ring, a nitrogen heterocycle . This ring allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H11NO3.ClH/c1-6(5(9)10)2-4(8)3-7-6;/h4,7-8H,2-3H2,1H3,(H,9,10);1H . This indicates that the compound has a five-membered pyrrolidine ring, which contributes to the stereochemistry of the molecule .Chemical Reactions Analysis
While specific chemical reactions involving 4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride are not mentioned in the search results, pyrrolidine compounds are known to be versatile in drug discovery . They can be used to generate structural diversity .Physical And Chemical Properties Analysis
This compound has a molecular weight of 181.62 . It is typically stored at 4 degrees Celsius and is usually in powder form .Wissenschaftliche Forschungsanwendungen
Catalytic Asymmetry in Organic Synthesis
4-Hydroxy-2-methylpyrrolidine derivatives, closely related to "4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride," have been investigated for their catalytic properties in asymmetric synthesis. For instance, densely substituted L-Proline esters, which are analogs of the 4-hydroxypyrrolidine structure, have been utilized as catalysts for asymmetric Michael additions of ketones to nitroalkenes. This underscores the potential of pyrrolidine derivatives in modulating asymmetric chemoselective reactions, offering a pathway to develop novel organocatalysts for synthetic chemistry (Ruiz-Olalla et al., 2015).
Antibacterial Agents Development
The synthesis and antibacterial activity of pyridonecarboxylic acids, incorporating a pyrrolidine structure similar to the compound , highlight the role of such derivatives in medicinal chemistry. These compounds, through modifications at the pyrrolidine moiety, exhibit significant antibacterial properties, marking them as promising candidates for further biological study and potential therapeutic applications (Egawa et al., 1984).
Metal-Organic Frameworks (MOFs) and Coordination Chemistry
Research on the reactivity of chelated 4-hydroxypyrrolidine-2-carboxylic acid with metal ions, such as cobalt(III), demonstrates the compound's versatility in forming complex structures. This work provides a foundation for exploring metal-organic frameworks (MOFs) and the development of novel coordination compounds with potential applications in catalysis, separation, and sensing technologies (Hammershøi et al., 1991).
Medicinal Chemistry and Drug Design
The exploration of 4-fluoropyrrolidine derivatives as synthons in medicinal chemistry, particularly for dipeptidyl peptidase IV inhibitors, showcases the broad applicability of pyrrolidine-based compounds in drug development. These efforts underscore the utility of such derivatives in synthesizing compounds with enhanced medicinal properties, including inhibitors with potential applications in treating various diseases (Singh & Umemoto, 2011).
Synthetic Routes and Chemical Transformations
The compound has also been implicated in the development of synthetic methodologies, such as the transformation of isoxazoles to pyrrole derivatives under specific catalytic conditions. This research highlights the potential of pyrrolidine-based compounds in facilitating novel chemical transformations, offering new synthetic pathways for the generation of complex heterocyclic structures (Galenko et al., 2015).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-hydroxy-2-methylpyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-6(5(9)10)2-4(8)3-7-6;/h4,7-8H,2-3H2,1H3,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGXNFGNTRVIGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1)O)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride | |
CAS RN |
1955493-30-7 |
Source


|
| Record name | 4-hydroxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyphenethyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2693798.png)




![2-[5-(4-Chloro-phenyl)-thiazolo[2,3-c][1,2,4]triazol-3-ylsulfanyl]-acetamide](/img/structure/B2693808.png)
![Ethyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2693809.png)




![2-((2,5-dimethylbenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2693817.png)
![7-Bromo-2-(5-methylisoxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2693819.png)
![Methyl 4-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)benzoate](/img/structure/B2693820.png)